Boc-L-Me2Aund-OH

Description

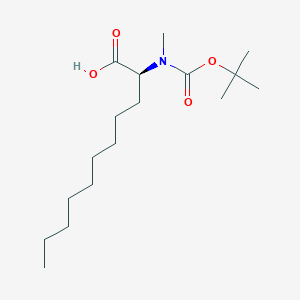

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]undecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4/c1-6-7-8-9-10-11-12-13-14(15(19)20)18(5)16(21)22-17(2,3)4/h14H,6-13H2,1-5H3,(H,19,20)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBDRWNFANKWSD-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc L Me2aund Oh and Its Analogues

N-α-Protection Strategies for Amino Acids with the Boc Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of amino acid protection in peptide synthesis and other organic transformations due to its stability under a wide range of conditions and its facile removal with mild acids. wikipedia.orgsigmaaldrich.com The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)2O). wikipedia.orgorgsyn.org

Direct Boc Protection of Amino Acids Using Di-tert-butyl Dicarbonate [(Boc)2O]

The most prevalent method for the N-protection of amino acids involves the reaction of the free amino acid with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions. wikipedia.orgorganic-chemistry.org This reaction is versatile and can be performed in various solvent systems, including aqueous mixtures. A common procedure involves dissolving the amino acid in a mixture of an organic solvent, such as dioxane, tert-butyl alcohol, or acetonitrile (B52724), and water, with a base like sodium hydroxide (B78521) or sodium bicarbonate to facilitate the reaction. orgsyn.orgorgsyn.org The general mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)2O. The reaction proceeds smoothly, often at room temperature, and typically gives high yields of the N-Boc protected amino acid. orgsyn.org

The choice of base and solvent can be tailored to the specific amino acid. For instance, in the case of L-phenylalanine, a solution of sodium hydroxide in water and tert-butyl alcohol provides a suitable reaction medium. orgsyn.org For many amino acids, the reaction can be carried out without strict pH control, simplifying the experimental procedure. orgsyn.org

Table 1: General Conditions for Boc Protection using (Boc)2O

| Parameter | Condition | Source(s) |

|---|---|---|

| Reagent | Di-tert-butyl dicarbonate ((Boc)2O) | wikipedia.orgorgsyn.org |

| Base | Sodium hydroxide, Sodium bicarbonate, Triethylamine (B128534) | sigmaaldrich.comorgsyn.orgorgsyn.org |

| Solvent | Dioxane/water, tert-Butyl alcohol/water, Acetonitrile/water | orgsyn.orgorgsyn.org |

| Temperature | Room temperature to 40-50 °C | sigmaaldrich.com |

| pH | Typically 8-10, but can proceed without strict control | orgsyn.org |

Optimization of Reaction Conditions for Boc Protection of Lipophilic Amino Acids

Lipophilic amino acids, particularly those that are sterically hindered like L-2-amino-2-methylundecanoic acid (L-Me2Aund), can present challenges for standard Boc protection protocols. The bulky alkyl side chain can reduce the nucleophilicity of the amino group and may require optimized reaction conditions to achieve high yields and avoid side reactions.

For sterically hindered amino acids, anhydrous conditions are often preferred to prevent hydrolysis of the reagent and to enhance reactivity. A combination of (Boc)2O with triethylamine (TEA) in a solvent like methanol (B129727) or dimethylformamide (DMF) at slightly elevated temperatures (40-50 °C) can be effective. The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst is also a common strategy to accelerate the reaction, especially for less nucleophilic or sterically hindered amines. wikipedia.org However, with DMAP, care must be taken to avoid side reactions, such as the formation of urea (B33335) derivatives, particularly with prolonged reaction times.

For particularly challenging substrates, stronger, non-nucleophilic bases and specific solvent systems have been shown to be advantageous. For example, using tetramethylammonium (B1211777) hydroxide (Me4NOH) in acetonitrile has been reported to be effective for the Boc protection of sterically hindered amino acids. Another approach involves the use of sulfamic acid as a recyclable and highly efficient catalyst under solvent-free conditions, which has shown excellent results for deactivated amines. researchgate.net The choice of extraction solvent is also critical for lipophilic N-Boc amino acids to ensure pure product isolation; ether or benzene (B151609) are often recommended over more polar solvents. sigmaaldrich.com

Table 2: Optimized Conditions for Boc Protection of Hindered/Lipophilic Amino Acids

| Condition | Rationale/Advantage | Source(s) |

|---|---|---|

| Anhydrous Solvents (MeOH, DMF) | Prevents reagent hydrolysis, suitable for water-sensitive substrates. | |

| DMAP as catalyst | Accelerates reaction for less nucleophilic amines. | wikipedia.org |

| Me4NOH in Acetonitrile | Effective for sterically hindered amino acids. | |

| Sulfamic Acid catalyst | Efficient, recyclable, and works well for deactivated amines. | researchgate.net |

| Ether/Benzene for extraction | Minimizes contamination of lipophilic products. | sigmaaldrich.com |

Synthesis of the L-Me2Aund Carboxylic Acid Moiety

The synthesis of the core structure of L-2-amino-2-methylundecanoic acid is a significant challenge, requiring the stereoselective construction of a quaternary chiral center.

Stereoselective Synthesis Approaches for L-Configuration Amino Acids

Achieving the desired L-configuration at the α-carbon is crucial. Several asymmetric synthesis strategies have been developed for α,α-disubstituted amino acids. One powerful method involves the use of chiral auxiliaries. For instance, a recyclable chiral auxiliary can be used to form a Ni(II) complex with a glycine (B1666218) Schiff base. mdpi.com This complex can then be alkylated under basic conditions. The diastereoselectivity of the alkylation is controlled by the chiral auxiliary. Subsequent disassembly of the complex yields the desired amino acid and allows for the recovery of the auxiliary. mdpi.com

Another prominent strategy is the conjugate addition of an amine to a chiral α,β-unsaturated carbonyl compound derived from a natural amino acid like L-valine, followed by alkylation of the resulting enolate. rsc.org This approach allows for the introduction of different alkyl groups at the α-position with high stereocontrol. Furthermore, photoredox catalysis has emerged as a modern tool for the stereoselective synthesis of unnatural α-amino acids, often proceeding under mild conditions. rsc.org

Alkylation and Modification Strategies for Undecanoic Acid Derivatives

The long C11 alkyl chain of L-Me2Aund can be introduced through various synthetic routes, often starting from readily available precursors like undecylenic acid, which is derived from castor oil. oecd.orgwikipedia.org A common industrial process involves the anti-Markovnikov hydrobromination of undecylenic acid to yield 11-bromoundecanoic acid. wikipedia.org This bromo-derivative can then be used in alkylation reactions.

For the synthesis of L-Me2Aund, a strategy could involve the alkylation of a suitable precursor with a C9 alkyl halide. For example, a glycine enolate equivalent bearing a chiral auxiliary could be first methylated and then alkylated with nonyl bromide to construct the quaternary center with the long alkyl chain. Alternatively, a derivative of undecanoic acid could be transformed into a suitable electrophile or nucleophile for coupling reactions.

Derivatization of Carboxylic Acid Functionalities in Amino Acids

The carboxylic acid group of amino acids can be derivatized for various purposes, such as to facilitate purification or to enable further reactions. Esterification is a common derivatization. For instance, reacting the amino acid with an alcohol like n-butanol in the presence of an acid catalyst (e.g., HCl) can form the corresponding butyl ester. google.com This can be useful in certain synthetic steps or for analytical characterization.

In the context of peptide synthesis, the carboxylic acid is often activated to facilitate amide bond formation. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to form active esters or anhydrides that readily react with amines. While not directly part of the synthesis of Boc-L-Me2Aund-OH itself, these derivatization techniques are fundamental in the broader application of such custom amino acids.

Convergent and Linear Synthesis Pathways for this compound

A linear synthesis involves the sequential modification of a single starting material to build the target molecule step-by-step. A plausible linear pathway for this compound could commence from 11-bromoundecanoic acid, a derivative of undecylenic acid which is accessible from castor oil. nih.govoecd.orgwikipedia.org The synthesis would proceed through the introduction of the amino group, followed by N,N-dimethylation and subsequent Boc protection.

A generalized linear sequence is as follows:

Amination : 11-bromoundecanoic acid can be converted to 11-aminoundecanoic acid. nih.govoecd.org

N,N-Dimethylation : The resulting primary amine can be subjected to reductive amination with formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride or through Eschweiler-Clarke methylation using formic acid and formaldehyde to yield N,N-dimethyl-11-aminoundecanoic acid.

Boc Protection : The final step involves the protection of the tertiary amine with di-tert-butyl dicarbonate (Boc₂O) to yield the final product. This step is often performed in the presence of a base like sodium hydroxide or triethylamine. total-synthesis.com

Alternatively, the synthesis could start from L-amino acid precursors to establish the desired stereochemistry at the alpha-carbon. However, for a long-chain unnatural amino acid like this, a de novo synthesis is more common.

A representative convergent approach could be:

Fragment Synthesis : One fragment would be a protected, functionalized C10-chain, for example, a 10-halocarboxylate. The other fragment would be a protected N,N-dimethylaminating agent.

Coupling : The two fragments are then coupled. For instance, the alkylation of a protected N,N-dimethylamine with the C10-halocarboxylate.

Final Modifications : Deprotection and functional group transformations would then yield the target molecule.

The convergent approach is particularly advantageous when aiming for high stereopurity, as chiral fragments can be synthesized and coupled with minimal risk of racemization at the coupling stage. acs.org

Advanced Synthetic Methodologies for Related Boc-Amino Acid Derivatives

The synthesis of unnatural amino acids, including N-alkylated and long-chain derivatives, is a significant area of research in medicinal chemistry and drug discovery. bioascent.comresearchgate.netresearchgate.net Advanced methodologies focus on improving efficiency, stereoselectivity, and functional group tolerance.

Stereoselective Synthesis : Achieving the desired L-configuration is critical. Modern methods employ chiral auxiliaries, phase-transfer catalysis, or asymmetric catalysis to control stereochemistry during C-C or C-N bond formation. chemrxiv.orgx-mol.netrsc.orgorganic-chemistry.org

Photoredox Catalysis : Visible light-promoted photoredox catalysis has emerged as a powerful tool for the stereoselective synthesis of unnatural α-amino acids. chemrxiv.orgx-mol.net For instance, a protocol for the stereoselective C-radical addition to a chiral glyoxylate-derived sulfinyl imine allows for the use of carboxylic acids as radical precursors. chemrxiv.org

Phase-Transfer Catalysis : The use of chiral quaternary ammonium (B1175870) salts as phase-transfer catalysts enables the asymmetric alkylation of glycine Schiff bases, providing access to enantiomerically enriched β-branched α-amino acids. organic-chemistry.org

Catalytic C-H Functionalization : Direct functionalization of C-H bonds is a highly atom-economical approach to synthesizing complex amino acids. Palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp³)–H bonds has been successfully applied to the stereoselective synthesis of various β-alkylated α-amino acids. researchgate.net

Enzymatic and Chemo-enzymatic Methods : Enzymes offer high selectivity and mild reaction conditions. While not broadly applied to highly unnatural amino acids like this compound, chemo-enzymatic strategies, which combine chemical and enzymatic steps, can be powerful for installing chirality or performing specific transformations.

Below is a table summarizing various synthetic methods for the preparation of protected and N-alkylated amino acids, which are analogous to the steps required for this compound synthesis.

| Transformation | Reagents and Conditions | Substrate Type | Yield (%) | Reference |

| Boc Protection | Boc₂O, NaOH, Dioxane/H₂O | Primary/Secondary Amines | High | |

| N-Methylation (Reductive Amination) | HCHO, NaBH₃CN | Primary Amines | Good to Excellent | N/A |

| N-Methylation (on-resin) | CH₃I, Ag₂O, DMF | N-acylated linear peptide | Variable | researchgate.net |

| Stereoselective Alkylation | Racemic secondary alkyl halides, chiral phase-transfer catalyst | Glycinate Schiff base | High (syn/enantio) | organic-chemistry.org |

| Decarboxylative Alkylation | Carboxylic acid, sulfinyl imine, photoredox catalyst | Chiral glyoxylate (B1226380) derivative | up to >99 | chemrxiv.org |

| Amide Coupling | Protected α-guanidino acid, amine, coupling agents | α-Guanidino acids | Good | acs.org |

This table presents generalized data for analogous reactions, as specific data for this compound is not available in the cited literature.

These advanced methods provide a toolbox for chemists to design and synthesize complex, non-natural amino acids with high precision and efficiency, which is crucial for their application in areas like drug development and material science. enamine.netbookpi.org

Chemical Reactivity and Derivatization Studies of Boc L Me2aund Oh

Chemical Functionalization of the Undecanoic Acid Side Chain

The undecanoic acid side chain of Boc-L-Me2Aund-OH, being a saturated alkyl chain, offers a platform for various chemical transformations. While saturated alkyl chains are generally less reactive than those containing double bonds or other functional groups, established methodologies allow for their functionalization. These methods often involve radical reactions, selective oxidation, or the use of advanced catalytic systems to introduce new functional groups. The primary goal of such functionalization is to impart specific properties or to create conjugation points for further molecular assembly. For instance, the terminal methyl group or specific methylene (B1212753) units along the chain can be targeted for modification.

Strategies for Site-Specific Derivatization on the Alkyl Chain

Achieving site-specific derivatization on a saturated alkyl chain like that of undecanoic acid is a significant synthetic challenge. Traditional methods, such as free-radical halogenation, often result in a mixture of products due to the similar reactivity of different C-H bonds along the chain. However, more advanced strategies are being developed to enhance regioselectivity. These can include:

Directed C-H Activation: Utilizing directing groups or specific catalysts that can coordinate to the substrate and guide the functionalization to a particular site on the alkyl chain.

Enzymatic Functionalization: Employing enzymes, such as specific hydroxylases or oxidases, that can catalyze regioselective oxidation of alkyl chains.

Pre-functionalization: Synthesizing the undecanoic acid moiety with a pre-existing functional handle (e.g., a terminal alkene, alkyne, or a protected hydroxyl group) at a specific position, which can then be selectively modified.

While direct site-specific functionalization of a simple saturated alkyl chain remains an area of active research, strategies involving pre-functionalized precursors or advanced catalytic systems are key to achieving targeted modifications. For example, while not directly applicable to saturated chains, functionalization of unsaturated fatty acids can occur at the double bond, and strategies for derivatizing fatty acids often involve esterification or amidation of the carboxyl group, or modifications at unsaturated sites if present mdpi.comresearchgate.netresearchgate.net.

Impact of Methylation on Side Chain Reactivity and Steric Hindrance

The presence of methyl groups on the undecanoic acid side chain, as indicated by "Me2" in this compound, can significantly influence its chemical reactivity and steric properties.

Steric Hindrance: Methyl groups, particularly when present in a geminal arrangement (on the same carbon atom) or in close proximity, can introduce steric bulk. This steric hindrance can affect the accessibility of nearby C-H bonds to reagents, potentially slowing down or preventing reactions at those sites. The "gem-dimethyl effect" or Thorpe-Ingold effect describes how geminal alkyl substitutions can favor intramolecular cyclization reactions by compressing bond angles and bringing reactive ends closer together wikipedia.orglucp.net. Conversely, this steric crowding can hinder intermolecular reactions by impeding the approach of reactants nih.govresearchgate.net. For instance, geminal dimethylation of cyclopentadienes significantly decreases their Diels-Alder reactivity due to steric hindrance to dienophile approach and increased repulsion within the gem-dimethyl group in the transition state nih.gov.

Reactivity Modulation: Methyl groups are electron-donating substituents. While their electronic effect on a saturated alkyl chain is generally subtle, they can slightly increase electron density at adjacent carbon atoms. However, the dominant influence of methyl groups on reactivity in saturated alkyl chains is typically steric. For example, in hydroboration reactions, alkyl branching can influence the regioselectivity by directing the boron addition to less hindered carbons redalyc.org. In the context of functionalization, the presence of methyl groups might alter the preferred site of radical attack or the efficiency of catalytic C-H activation due to changes in local electron density and steric accessibility. Studies on cysteine derivatives have shown that geminal dimethyl groups can lower the rate of intermolecular nucleophilic attack due to steric hindrance around the nucleophilic center researchgate.net.

The precise impact of the two methyl groups in this compound on its side chain's reactivity and steric hindrance would depend on their specific positions along the undecanoic acid chain. If located near the carboxyl terminus or at strategic points along the chain, they could influence the conformational preferences and the ease with which functionalization reactions occur at adjacent positions.

Compound Name List:

this compound

Boc-L-Asp(OtBu)-OH iris-biotech.de

Boc-L-Dab-OH

Applications of Boc L Me2aund Oh in Peptide and Bioconjugate Chemistry

Solid-Phase Peptide Synthesis (SPPS) Integration

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid resin support. wikipedia.orgpeptide.com The integration of a non-canonical, structurally demanding amino acid like Boc-L-Me2Aund-OH into this workflow requires specific adaptations to standard protocols.

The incorporation of this compound, a sterically hindered amino acid, into a growing peptide chain during SPPS necessitates robust activation and coupling methods to overcome slow reaction kinetics. cem.comresearchgate.net Standard coupling reagents may prove inefficient, requiring the use of more potent activators.

Activation and Coupling: The process begins with the activation of the carboxyl group of this compound. bachem.com This activated intermediate then reacts with the free N-terminal amine of the peptide chain anchored to the resin. Given the steric hindrance from the N-methyl group and the bulky side chain, high-efficiency coupling reagents are essential. cem.com

Key Protocol Steps:

Resin Preparation: The peptide-resin is washed to remove residual reagents from the previous cycle.

Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a non-nucleophilic base like diisopropylethylamine (DIEA) to generate the free amine necessary for coupling. peptide.com

Activation and Coupling: this compound is pre-activated using a suitable coupling reagent and then added to the resin. To drive the reaction to completion, extended coupling times or double coupling (repeating the coupling step with fresh reagents) may be necessary. sigmaaldrich.com

Washing: The resin is thoroughly washed with solvents like dimethylformamide (DMF) and DCM to remove excess reagents and byproducts.

The table below details coupling reagents often employed for hindered amino acids.

| Coupling Reagent | Type | Key Features |

| HATU | Aminium Salt | Highly reactive, effective for hindered couplings, though can cause racemization if not used with a base like DIEA. bachem.compeptidescientific.com |

| PyAOP | Phosphonium Salt | Strong coupling reagent, particularly effective for N-methylated and other hindered residues. peptide.comresearchgate.netpeptidescientific.com |

| PyBOP | Phosphonium Salt | A common and effective reagent for difficult couplings, generates non-carcinogenic byproducts. sigmaaldrich.compeptidescientific.com |

| DIC/HOBt | Carbodiimide | A classic combination; HOBt acts as an additive to suppress racemization and improve efficiency. peptide.com |

The Boc/Bzl protection strategy, while effective for certain "difficult sequences," presents distinct challenges, particularly when incorporating modified residues like this compound. nih.govaltabioscience.com

Compatibility:

Acid Lability: The Boc group is removed with moderate acid (e.g., 50% TFA), while more acid-stable groups (like benzyl (B1604629) esters) protect side chains. This differential lability is the foundation of the strategy. peptide.comchempep.com

Reduced Aggregation: In some cases, Boc-SPPS is favored over the more common Fmoc-SPPS for sequences prone to aggregation, as the protonated state of the peptide chain after each deprotection step can disrupt inter-chain hydrogen bonding. chempep.comnih.gov

Challenges:

Steric Hindrance: The primary challenge with this compound is the steric bulk around the alpha-carbon and the N-methyl group, which significantly slows down the acylation reaction. cem.com This can lead to incomplete coupling and the formation of deletion sequences (peptides missing one or more amino acids).

Harsh Deprotection: Repeated exposure to strong acid (TFA) for Boc group removal can lead to the degradation of sensitive residues or premature cleavage of the peptide from certain types of resins. peptide.com

Increased Hydrophobicity: The long alkyl chain of the "Aund" moiety increases the hydrophobicity of the peptide, which can exacerbate aggregation issues, especially as the peptide chain elongates. nih.gov

Peptide aggregation and unwanted side reactions are common hurdles in SPPS, especially with hydrophobic and sterically hindered sequences. sigmaaldrich.compeptide.com Several strategies can be employed to minimize these issues during the incorporation of this compound.

Capping: After the coupling step, any unreacted N-terminal amines can be permanently blocked or "capped," typically through acetylation with acetic anhydride (B1165640). du.ac.instackexchange.compeptide.com This prevents the formation of deletion sequences in subsequent steps, simplifying the final purification. stackexchange.com

Optimized Solvents and Reagents: Using solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or adding DMSO, can improve solvation of the peptide-resin complex. sigmaaldrich.com The use of chaotropic salts (e.g., LiCl) can also help break up aggregates. sigmaaldrich.com

Backbone Protection: Introducing backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) at strategic points in the sequence can disrupt the hydrogen bonding that leads to aggregation. peptide.com

In Situ Neutralization: Performing the neutralization and coupling steps simultaneously can minimize the time the peptide-resin exists in its aggregation-prone neutral state. peptide.com This is a known strategy to improve yields in difficult couplings. peptide.com

The following table summarizes common mitigation strategies.

| Strategy | Purpose | Method |

| Double Coupling | Overcome slow reaction kinetics | Repeat the coupling step with fresh reagents before proceeding. sigmaaldrich.com |

| Capping | Prevent deletion sequences | Acetylate unreacted amines using acetic anhydride and a base like DIEA or pyridine. du.ac.inuci.edu |

| Chaotropic Salts | Disrupt aggregation | Add salts like LiCl or KSCN to the coupling mixture. sigmaaldrich.com |

| High-Swelling Resins | Improve reaction environment | Use resins like PEGA or NovaSyn® TG that provide better solvation for the growing peptide chain. sigmaaldrich.com |

Solution-Phase Peptide Synthesis Utilizing this compound

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for large-scale production or for sequences that are particularly challenging on solid support. wikipedia.orglibretexts.org Utilizing this compound in solution-phase synthesis involves coupling the protected amino acid with a peptide fragment in a homogenous solution. creative-peptides.com

This method allows for greater flexibility in reaction conditions (temperature, concentration, solvent) and enables purification and characterization of intermediate fragments. nih.gov Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common coupling reagents in this approach. wikipedia.orgpeptide.com The primary drawback is the need for purification after each step, which can be time-consuming. nih.gov For a sterically hindered residue like this compound, solution-phase coupling may allow for higher concentrations and longer reaction times to achieve a satisfactory yield.

Design and Synthesis of Lipidated Peptides

The undecanoic acid side chain of this compound makes it an ideal building block for creating lipidated peptides, or lipopeptides. Lipidation can enhance the therapeutic properties of peptides by improving their membrane permeability, stability, and pharmacokinetic profile.

This compound can be strategically placed at either the N-terminus or the C-terminus of a peptide to append a lipid tail.

N-Terminal Lipidation: To achieve N-terminal lipidation, this compound is incorporated as the final amino acid in the SPPS sequence. After its successful coupling, the synthesis is complete. Upon cleavage from the resin and global deprotection, the final peptide will bear the N-methyl-aminoundecanoyl group at its N-terminus.

C-Terminal Lipidation: For C-terminal lipidation, this compound is the first amino acid to be attached to the synthesis resin. The peptide chain is then elongated from the N-terminus of this lipidated residue. The final cleaved peptide will possess the lipid moiety at its C-terminal end.

| Lipidation Position | Synthetic Strategy | Resulting Structure |

| N-Terminal | This compound is the last residue coupled during SPPS. | (Me2Aund) - [Peptide Sequence] |

| C-Terminal | This compound is the first residue attached to the resin. | [Peptide Sequence] - (Me2Aund) |

Table of Compounds

| Abbreviation / Name | Full Chemical Name |

| Boc | tert-Butyloxycarbonyl |

| This compound | N-tert-Butyloxycarbonyl-L-N,N-dimethyl-2-aminoundecanoic acid (assumed structure) |

| DCM | Dichloromethane |

| DIEA / DIPEA | N,N-Diisopropylethylamine |

| DIC | N,N'-Diisopropylcarbodiimide |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DMF | Dimethylformamide |

| DMSO | Dimethyl sulfoxide (B87167) |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| Hmb | 2-Hydroxy-4-methoxybenzyl |

| HOBt | 1-Hydroxybenzotriazole |

| NMP | N-Methyl-2-pyrrolidone |

| PEGA | Poly(ethylene glycol) acrylamide |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| TFA | Trifluoroacetic acid |

Side-Chain Lipidation Strategies

Side-chain lipidation is a key technique for improving the therapeutic potential of peptides. The covalent attachment of a lipid moiety can enhance plasma protein binding, leading to a longer circulation half-life, and can also facilitate membrane interaction and cellular uptake. This compound, with its C9 alkyl chain, is an ideal candidate for introducing lipophilicity into a peptide sequence.

The primary strategy for incorporating this compound into a peptide during solid-phase peptide synthesis (SPPS) would involve its use as a building block. The Boc (tert-butyloxycarbonyl) protecting group on the α-amine allows for standard coupling protocols in Boc-based SPPS. The methyl group at the α-carbon introduces conformational constraints that can influence the peptide's secondary structure and resistance to enzymatic degradation.

Table 1: Potential Advantages of Incorporating this compound in Peptides

| Feature | Potential Advantage | Rationale |

| Increased Lipophilicity | Enhanced plasma protein binding, improved membrane permeability | The C9 alkyl side chain increases the overall hydrophobicity of the peptide. |

| Metabolic Stability | Resistance to enzymatic degradation | The α,α-disubstituted nature of the amino acid sterically hinders peptidase activity. |

| Conformational Rigidity | Defined secondary structure | The gem-dimethyl group restricts bond rotation, potentially favoring specific conformations. |

Bioconjugation of Peptides with this compound Derived Moieties

Beyond its direct incorporation into a peptide backbone, moieties derived from this compound can be utilized in the bioconjugation of peptides to other molecules, such as drugs, imaging agents, or targeting ligands. The lipophilic side chain can serve as an anchor for membrane association or as a handle for further chemical modification.

Chemoselective ligation refers to the formation of a covalent bond between two mutually and specifically reactive functional groups in the presence of other potentially reactive functionalities. To utilize a moiety derived from this compound in bioconjugation, the side chain would need to be functionalized with a group suitable for a specific ligation chemistry.

For instance, the terminal end of the undecyl side chain could be modified to introduce an azide (B81097) or an alkyne for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." These reactions are highly efficient and orthogonal to most biological functional groups, making them ideal for bioconjugation.

Table 2: Hypothetical Chemoselective Ligation Strategies for Me2Aund-Containing Peptides

| Ligation Chemistry | Required Functional Groups | Resulting Linkage | Key Features |

| Click Chemistry (CuAAC/SPAAC) | Azide and Alkyne | Triazole | High efficiency, bioorthogonal |

| Oxime Ligation | Aldehyde/Ketone and Aminooxy/Hydrazine | Oxime/Hydrazone | Rapid kinetics, stable linkage |

| Thiol-ene Reaction | Thiol and Alkene | Thioether | Photo- or radical-initiated, efficient |

The synthesis of a this compound derivative with a terminal azide, for example, would allow for its incorporation into a peptide, followed by the chemoselective ligation of an alkyne-modified drug or imaging agent.

Peptide-drug conjugates (PDCs) are a promising class of therapeutics that combine the targeting ability of peptides with the potency of small-molecule drugs. The inclusion of a lipophilic tag, such as the one provided by this compound, can enhance the drug's cellular uptake and modulate its pharmacokinetic profile.

A synthetic route to a PDC incorporating a Me2Aund moiety could involve the following steps:

Synthesis of a functionalized this compound derivative: This would involve introducing a reactive handle at the terminus of the undecyl chain, for example, a protected amine or a carboxylic acid.

Solid-phase synthesis of the peptide: The functionalized this compound derivative would be incorporated at a specific position in the peptide sequence.

Conjugation of the drug: The drug, modified with a complementary reactive group, would be conjugated to the deprotected handle on the Me2Aund side chain, either on the solid support or in solution after cleavage of the peptide from the resin.

Table 3: Potential Components of a Me2Aund-Containing Peptide-Drug Conjugate

| Component | Example | Function |

| Targeting Peptide | RGD peptide | Targets integrin receptors |

| Lipophilic Tag | Me2Aund moiety | Enhances membrane interaction and cellular uptake |

| Linker | Cleavable (e.g., hydrazone) or non-cleavable | Controls drug release |

| Cytotoxic Drug | Doxorubicin | Kills cancer cells |

The lipophilic nature of the Me2Aund side chain could promote the passive diffusion of the PDC across the cell membrane or facilitate its interaction with lipid rafts, potentially leading to enhanced endocytosis.

Biochemical and Biophysical Studies of Peptides Incorporating Boc L Me2aund Oh

Influence on Peptide Conformation and Secondary Structure (In Vitro Studies)

The introduction of a long, flexible hydrocarbon chain like that of 2-aminoundecanoic acid is expected to have a profound influence on the conformational landscape of a peptide. This lipophilic tail can engage in intramolecular hydrophobic interactions, potentially stabilizing specific secondary structures that might not be favored in the unmodified peptide.

Spectroscopic Analysis of Peptide Conformation in Solution and Lipid Environments

Circular Dichroism (CD) spectroscopy is a primary tool for assessing the secondary structure of peptides in various environments. In an aqueous solution, a peptide containing 2-aminoundecanoic acid might exhibit a random coil structure if the hydrophobic chain cannot find a stable intramolecular fold. However, in the presence of a membrane-mimetic environment, such as lipid vesicles or micelles, a significant conformational change is anticipated. The lipid tail would likely anchor the peptide to the lipid assembly, which can induce the formation of ordered structures like α-helices or β-sheets in the peptide backbone.

For instance, CD spectra in an aqueous buffer might show a single negative band around 198 nm, characteristic of a random coil. Upon addition of large unilamellar vesicles (LUVs), the spectrum would be expected to shift, potentially showing characteristic negative bands at 208 nm and 222 nm, indicative of α-helix formation.

Illustrative Data Table: CD Spectroscopy of a Hypothetical Peptide (P1) vs. its Lipidated Analogue (P1-Aund)

| Environment | Peptide | Dominant Secondary Structure | Molar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) |

| Phosphate Buffer (pH 7.4) | P1 | Random Coil | -2,500 |

| Phosphate Buffer (pH 7.4) | P1-Aund | Random Coil / Aggregates | -4,000 |

| 80% Trifluoroethanol | P1 | Mixed Coil / α-Helix | -8,000 |

| 80% Trifluoroethanol | P1-Aund | α-Helix | -18,500 |

| DMPC/DMPG Vesicles | P1 | Random Coil | -3,000 |

| DMPC/DMPG Vesicles | P1-Aund | α-Helix | -21,000 |

| Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the expected trends for lipidated peptides. |

Conformational Dynamics of Peptides with Lipophilic Modifications

Molecular Dynamics (MD) simulations are a powerful computational tool to explore the conformational dynamics of peptides. For a peptide incorporating 2-aminoundecanoic acid, MD simulations could reveal how the lipid tail interacts with the rest of the peptide and the surrounding solvent. In aqueous solution, the hydrophobic tail would likely be highly mobile, exploring a wide conformational space to minimize its exposure to water. This could lead to a collapse of the peptide into a more compact, disordered structure.

Interaction with Model Biological Membranes (In Vitro Models)

The lipophilic nature of 2-aminoundecanoic acid strongly suggests that peptides containing this residue will interact favorably with biological membranes. The extent and nature of this interaction are critical for the peptide's potential biological function.

Membrane Permeability Studies Using Artificial Bilayers

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of compounds across a lipid barrier, mimicking the membranes of the gastrointestinal tract or the blood-brain barrier. The incorporation of a lipid tail like the one in 2-aminoundecanoic acid is generally expected to increase the passive permeability of a peptide, provided the peptide is not excessively large. The lipid tail can facilitate the partitioning of the peptide from the aqueous phase into the hydrophobic core of the artificial membrane, which is the rate-limiting step for passive diffusion.

Illustrative Data Table: PAMPA Permeability of Peptide P1 vs. P1-Aund

| Compound | Apparent Permeability (Pe) (10⁻⁶ cm/s) | Classification |

| P1 (Unmodified Peptide) | 0.5 | Low Permeability |

| P1-Aund (Lipidated Peptide) | 4.5 | Moderate Permeability |

| Propranolol (High Permeability Control) | 15.0 | High Permeability |

| Atenolol (Low Permeability Control) | 0.2 | Low Permeability |

| Disclaimer: The data in this table is hypothetical, intended to illustrate the expected increase in membrane permeability upon peptide lipidation. |

Molecular Interactions with Lipid Components

Isothermal Titration Calorimetry (ITC) can provide a complete thermodynamic profile of the interaction between a lipidated peptide and model membranes. By titrating a solution of the peptide with lipid vesicles, one can measure the heat changes associated with the binding process. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

For a peptide with a 2-aminoundecanoic acid residue, the interaction with lipid vesicles is expected to be largely enthalpy-driven, reflecting the favorable van der Waals interactions between the lipid tail and the acyl chains of the membrane phospholipids. The binding affinity would likely be in the low micromolar to nanomolar range, depending on the rest of the peptide sequence and the lipid composition of the vesicles.

Binding to Serum Proteins (e.g., Albumin) and Impact on Stability (In Vitro)

A key consequence of peptide lipidation is the potential for binding to serum albumin. Albumin, the most abundant protein in blood plasma, has several binding sites for fatty acids. Lipidated peptides can hijack this transport mechanism, leading to a significantly extended plasma half-life.

The binding of a 2-aminoundecanoic acid-containing peptide to albumin can be quantified using techniques such as Surface Plasmon Resonance (SPR) or fluorescence quenching assays. In a typical SPR experiment, albumin would be immobilized on a sensor chip, and the peptide solution would be flowed over the surface. The binding and dissociation kinetics can be measured in real-time to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

The affinity for albumin is highly dependent on the length of the fatty acid chain. It is well-established that affinity increases with chain length up to about 16-18 carbons. Therefore, the C11 chain of 2-aminoundecanoic acid is expected to confer significant, high-affinity binding to albumin. This binding sequesters the peptide, protecting it from renal clearance and enzymatic degradation, thereby enhancing its stability and duration of action in a biological system.

Illustrative Data Table: Albumin Binding Affinity of Peptides with Varying Acyl Chain Lengths

| Peptide Analogue | Acyl Chain Length | Dissociation Constant (KD) (µM) |

| P1 (Unmodified) | 0 | > 500 (No significant binding) |

| P1-C8 | 8 | 15.2 |

| P1-Aund (C11) | 11 | 1.8 |

| P1-C16 | 16 | 0.09 |

| Disclaimer: This table contains hypothetical data based on known structure-activity relationships for lipidated peptides binding to serum albumin. |

Modulation of Enzymatic Stability and Proteolytic Resistance (In Vitro)

There are no available studies that have investigated the effect of incorporating Boc-L-Me2Aund-OH into peptide sequences on their stability against various proteases or their general enzymatic degradation profile. Research has not been published detailing the half-life of such peptides in the presence of common enzymes like trypsin, chymotrypsin, or serum proteases. Therefore, no data tables on comparative enzymatic stability can be generated.

Studies on Cellular Uptake and Translocation Mechanisms (In Vitro)

No research has been published that examines the cellular uptake or membrane translocation mechanisms of peptides containing this compound. While it is generally understood that lipidation can affect how peptides interact with cell membranes, there are no specific experimental data, such as uptake efficiency in various cell lines or elucidation of internalization pathways (e.g., endocytosis, passive diffusion), for peptides modified with this specific amino acid. issuu.com As a result, no data tables detailing cellular uptake rates or mechanisms can be compiled.

Advanced Analytical and Computational Methodologies for Boc L Me2aund Oh and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed insights into the molecular structure and electronic properties of chemical compounds.

Mass Spectrometry for Molecular Mass and Peptide Sequencing

Mass Spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental composition of Boc-L-Me2Aund-OH. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can accurately measure the mass-to-charge ratio (m/z) of the molecular ion, providing the precise molecular mass researchgate.netniscpr.res.in. For Boc-protected amino acids, the expected molecular ion would correspond to the protonated molecule [M+H]⁺ or, in negative ion mode, [M-H]⁻. Tandem mass spectrometry (MS/MS) is crucial for structural confirmation and, if the compound were part of a peptide, for sequencing. Fragmentation patterns can reveal characteristic losses, such as the loss of isobutene (C₄H₈, 56 Da) or tert-butanol (C₄H₁₀O, 74 Da) from the Boc group, or the loss of CO₂ (44 Da) from the carboxylic acid researchgate.netniscpr.res.in. The specific fragmentation of the "Me2Aund" side chain would provide further structural information. For instance, Boc-L-methionine ([M+H]⁺ = 250.103 Da) fragments can show losses characteristic of the methionine side chain chemicalbook.comsigmaaldrich.comnih.gov.

Chromatographic and Separation Techniques for Purity Assessment

Chromatographic techniques are essential for evaluating the purity of this compound and separating it from synthetic byproducts or degradation products.

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the standard method for purity assessment sigmaaldrich.comtcichemicals.comrsc.orgrsc.orgresearchgate.net. This technique separates compounds based on their hydrophobicity. A typical RP-HPLC analysis for this compound would involve a C18 stationary phase and a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727), often with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid. The purity is determined by the relative peak area of the main compound compared to any impurities detected at a specific UV wavelength or by other detectors. Chiral HPLC, using specialized chiral stationary phases (CSPs), is critical for determining the enantiomeric purity of this compound, ensuring the correct stereochemistry is maintained, which is vital for biological activity rsc.orgresearchgate.net.

Computational Chemistry and Molecular Modeling

Computational methods provide theoretical insights into molecular structure, energetics, and dynamics, complementing experimental data.

Molecular Dynamics Simulations of Modified Peptides in Solvent and Membrane Environments

Molecular dynamics (MD) simulations provide a powerful means to investigate the dynamic behavior of molecules over time, offering insights into conformational landscapes, solvation shells, and interactions with complex environments like biological membranes. For modified peptides incorporating residues like this compound, MD simulations can reveal how the unique structural features of the non-canonical amino acid, along with the N-terminal Boc protection, influence peptide folding, stability, and interactions.

Simulations in Membrane Environments: The interaction of peptides with lipid bilayers is crucial for understanding membrane-bound proteins, antimicrobial peptides, and drug delivery systems. MD simulations are instrumental in studying how peptides insert into, partition within, and interact with membranes aip.orgsci-hub.se. For a modified peptide containing this compound, simulations in a dipalmitoylphosphatidylcholine (DPPC) or similar lipid bilayer model would investigate:

Membrane Insertion and Orientation: How the modified residue affects the peptide's ability to penetrate the membrane and its preferred orientation.

Conformational Changes: Whether the peptide adopts specific conformations within the hydrophobic core or at the membrane interface, influenced by the Me2Aund modification and Boc protection.

Interactions: The nature of interactions (hydrophobic, electrostatic, hydrogen bonding) between the peptide, particularly the modified residue and Boc group, and the lipid headgroups and acyl chains aip.org.

Research has demonstrated that modifications to amino acid sequences can significantly alter peptide-membrane interactions, affecting stability and functional outcomes aip.orgnih.govsci-hub.se. The Boc group's influence on lipophilicity and its potential to engage in specific interactions within a membrane context would also be a key area of investigation aip.org.

Table 1: Representative MD Simulation Parameters and Expected Findings for Modified Peptides

| Parameter/Observable | Description | Typical Value/Range (Hypothetical) | Significance for this compound |

| Force Field | AMBER, CHARMM, GROMOS | AMBER ff14SB | Affects accuracy of interactions |

| Solvent Model | Explicit (e.g., TIP3P, SPC/E) or Implicit | TIP3P | Crucial for solvation dynamics |

| System Size | Number of peptide molecules, solvent molecules, ions | ~50,000 - 100,000 atoms | Computational cost, accuracy |

| Simulation Length | Duration of the simulation | 10 ns - 100 ns | Capturing relevant dynamics |

| Temperature/Pressure | NPT ensemble conditions | 300 K, 1 atm | Mimicking physiological conditions |

| Root Mean Square Deviation (RMSD) | Measure of structural deviation from a reference structure over time | < 0.5 nm (stable peptide) | Conformational stability |

| Root Mean Square Fluctuation (RMSF) | Per-residue flexibility | Varies by residue | Identifying flexible regions |

| Hydrogen Bond Analysis | Number and lifetime of intra- and intermolecular hydrogen bonds | Quantitative counts | Secondary structure, stability |

| Membrane Interactions | Lipid order parameters, peptide insertion depth, interfacial binding energies | Specific values indicating interaction | Membrane affinity, orientation |

| Conformational Ensemble | Distribution of sampled peptide structures (e.g., helical content, turn formation) | Percentage of secondary structures | Structural preferences |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations (QCC), particularly Density Functional Theory (DFT), are indispensable for dissecting the electronic structure and reaction mechanisms of chemical transformations. For this compound, QCC can provide atomic-level insights into key chemical processes, such as the cleavage of the Boc protecting group or the formation of peptide bonds.

Boc Deprotection Mechanism: The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions, often using trifluoroacetic acid (TFA) organic-chemistry.orgmasterorganicchemistry.com. QCC can elucidate the detailed mechanism of this deprotection, including the protonation sites, the transition states involved in the cleavage of the carbamate (B1207046) linkage, and the formation of reactive intermediates like the tert-butyl cation. Studies on similar carbamate deprotections reveal that the electronic nature of the amino acid side chain can influence the reaction rate and pathway organic-chemistry.orgmasterorganicchemistry.com. For this compound, QCC could investigate how the dimethylamino group and the specific "Aund" structure might affect the Boc group's lability, potentially through intramolecular interactions or electronic effects. Calculating activation energies and reaction energies for different proposed pathways provides quantitative data on the reaction's feasibility and kinetics nih.govaustinpublishinggroup.compnas.orgwuxibiology.com.

Peptide Bond Formation and Hydrolysis: The formation of a peptide bond involves the condensation of an amine group with a carboxylic acid group, with the elimination of water. QCC has been extensively used to study this fundamental reaction, both in isolation and within biological contexts like the ribosome nih.govaustinpublishinggroup.compnas.orgweizmann.ac.il. These calculations can identify the critical transition states, determine the energy barriers for bond formation and cleavage, and map out the reaction coordinates. For this compound, QCC would be applied to understand:

Activation Energy for Peptide Bond Formation: The energy barrier required for the carboxyl group of this compound to react with the amino group of another amino acid, or vice versa.

Influence of Modifications: How the Me2Aund side chain impacts the electronic distribution and steric accessibility of the reactive termini, thereby affecting the peptide bond formation energetics.

Hydrolysis: The reverse reaction, peptide bond hydrolysis, can also be studied to understand the stability of peptide bonds involving this modified residue.

The insights gained from QCC are crucial for designing synthetic routes, optimizing reaction conditions, and predicting the chemical stability and reactivity of this compound and its derivatives.

Table 2: Representative QCC Parameters for Reaction Mechanism Elucidation

| Parameter/Observable | Description | Typical Value/Range (Hypothetical) | Significance for this compound |

| Computational Method | Density Functional Theory (DFT) with specific functionals and basis sets | DFT-B3LYP/6-31+G(d,p) | Accuracy of electronic structure |

| Reaction Type | Boc deprotection, Peptide bond formation, Peptide bond hydrolysis | Boc Deprotection | Key chemical transformations |

| Activation Energy (Ea) | Energy barrier for a reaction step | 10-50 kcal/mol | Reaction rate and feasibility |

| Reaction Energy (ΔE) | Enthalpy change of the reaction | -5 to +5 kcal/mol | Thermodynamics of the reaction |

| Transition State (TS) Geometry | Optimized structure at the highest energy point along the reaction pathway | Bond lengths, angles, dihedral angles | Understanding reaction pathway |

| Charge Distribution | Mulliken charges, electrostatic potential maps | Atomic charges | Electronic effects on reactivity |

| Solvent Effects | Implicit solvent models (e.g., PCM) or explicit solvent molecules | PCM solvation | Influence of environment |

| Hydrogen Bonding in TS | Presence and strength of hydrogen bonds in the transition state | Bond distances, energies | Stabilization of TS |

Compound List:

this compound

tert-butyloxycarbonyl (Boc) group

L-alanine

L-valine

Trifluoroacetic acid (TFA)

Di-tert-butyl dicarbonate (B1257347) (Boc anhydride)

Water

Chloroform

Dimethyl sulfoxide (B87167) (DMSO)

Dichloromethane (B109758) (DCM)

Tetrahydrofuran (THF)

Future Perspectives and Emerging Research Avenues

Development of Next-Generation Synthetic Strategies for Modified Fatty Amino Acids

The synthesis of structurally complex, unnatural amino acids (UAAs) like Boc-L-Me2Aund-OH is foundational to their application. nih.govresearchgate.net While standard methods for amino acid synthesis exist, future research will likely focus on developing more efficient, stereoselective, and scalable strategies for producing modified fatty amino acids. Key areas of development include:

Asymmetric Synthesis: Advancing catalytic methods to ensure the precise stereochemical control required for biologically active peptides. This includes the development of novel chiral catalysts and auxiliaries for the asymmetric amination of carbonyl compounds, which is a direct route to α-amino acid derivatives. researchgate.net

Biocatalysis: Employing engineered enzymes to catalyze specific steps in the synthesis, offering high selectivity and greener reaction conditions. This approach is particularly promising for overcoming challenges associated with creating specific stereoisomers of complex molecules.

Plant lipid metabolism pathways can also serve as a basis for designing new synthetic strategies for producing novel fatty acid structures that can be later modified into amino acids. nih.gov These next-generation strategies will be crucial for making complex building blocks like this compound more accessible for broad research and development. benthamdirect.com

| Synthetic Strategy | Key Advantages | Emerging Research Focus |

| Asymmetric Catalysis | High stereoselectivity, potential for scalability. | Development of novel chiral ligands and organocatalysts. |

| C-H Activation | Increased efficiency, reduced synthetic steps. | Site-selective functionalization of long-chain alkanes. |

| Biocatalysis | High specificity, environmentally friendly. | Engineering enzymes for non-natural substrate recognition. |

| Solid-Phase Modifications | Amenable to combinatorial approaches. | On-resin modification of fatty acid side chains. benthamdirect.com |

Exploration of Novel Bioconjugation Chemistries for this compound Containing Peptides

Bioconjugation, the covalent linking of molecules, is essential for creating advanced diagnostics, therapeutics, and biomaterials. acs.orgresearchgate.net The incorporation of this compound into peptides offers a unique, lipophilic domain that could be exploited in novel bioconjugation strategies. Future research is expected to explore:

Lipid-Targeted Conjugation: Designing conjugation reactions that specifically target the fatty acid side chain. While the saturated alkyl chain is relatively inert, future methods could involve terminal functionalization of the undecanoic acid chain before its conversion into an amino acid, providing a handle for bioorthogonal chemistry.

Modulation of Conjugation Efficiency: Investigating how the bulky and hydrophobic nature of the Me2Aund side chain influences the reactivity and accessibility of other functional groups within the peptide. The steric hindrance may be leveraged to direct conjugation to more exposed sites.

Self-Assembling Conjugates: Exploring how the lipophilic tail can drive the self-assembly of peptide conjugates into higher-order structures like micelles or nanoparticles, creating novel drug delivery systems. nih.gov

The development of new chemical reactions that are compatible with biological systems will be key. nih.govtechnologynetworks.com For instance, palladium-mediated reactions that work in aqueous conditions could be adapted for peptides containing such modified amino acids, enabling precise functionalization. technologynetworks.com

Rational Design of Peptides for Targeted In Vitro Biological Functions

Rational, structure-based design allows for the creation of peptides with tailored functions, moving beyond simple screening. nih.govacs.orgamericanpeptidesociety.org The unique properties of this compound make it an intriguing candidate for computational and rational design approaches.

Membrane-Interacting Peptides: The long, dimethylated lipid tail is ideally suited for designing peptides that interact with or insert into cell membranes. Rational design could be used to optimize the orientation and depth of membrane penetration, leading to potent antimicrobial peptides or cell-penetrating peptides for drug delivery.

Stabilization of Peptide Structures: The sterically demanding dimethyl groups on the fatty acid chain can be used to enforce specific secondary structures, such as helices or turns, within a peptide. nih.gov This can enhance metabolic stability and binding affinity for a target protein. technologynetworks.com

Inhibitors of Protein-Protein Interactions (PPIs): The lipophilic side chain can be designed to fit into hydrophobic pockets at the interface of two proteins, disrupting their interaction. nih.gov Combining structural data with computational modeling can guide the placement of Me2Aund residues to maximize inhibitory potency. johnshopkins.edu

These design efforts will benefit from advanced computational tools that can accurately model the behavior of non-canonical amino acids and predict their impact on peptide structure and function. acs.org

| Design Application | Role of Me2Aund Side Chain | Desired In Vitro Function |

| Antimicrobial Peptides | Membrane disruption via hydrophobic insertion. | Lysis of bacterial cells. |

| Structural Scaffolds | Enforcing specific peptide conformations (e.g., α-helix). | Increased stability and target affinity. nih.gov |

| PPI Inhibitors | Occupying hydrophobic pockets at protein interfaces. | Disruption of disease-relevant protein complexes. |

| Cell-Penetrating Peptides | Facilitating passage through the lipid bilayer. | Intracellular delivery of cargo. |

Applications in Peptide-Based Biomaterials and Nanotechnology

Peptide-based biomaterials are gaining attention for applications in tissue engineering, regenerative medicine, and drug delivery due to their biocompatibility and tunable properties. nih.govresearchgate.netresearchgate.net The incorporation of this compound into peptides can drive the formation of novel nanomaterials. mdpi.com

Self-Assembling Hydrogels: Peptides containing the Me2Aund residue could act as "molecular amphiphiles," self-assembling in aqueous environments to form nanofibers and, subsequently, hydrogels. nih.gov These gels could be used as scaffolds for 3D cell culture or as injectable carriers for sustained drug release. nih.gov

Functionalized Nanoparticles: The lipophilic tails of Me2Aund-containing peptides can form the core of micelles or nanoparticles, providing a vehicle for encapsulating hydrophobic drugs. The peptide portion on the surface can be engineered for specific targeting or stimuli-responsiveness. nih.gov

Bioactive Surface Coatings: Coating implantable medical devices with peptides containing this modified amino acid could modify the surface properties, for example, to reduce bacterial adhesion or to promote integration with host tissue. The fatty acid chain would help anchor the peptide to the material surface.

The ability to control the self-assembly process by altering the peptide sequence will allow for the fabrication of "smart" biomaterials that respond to environmental cues like pH or temperature. nih.govnih.gov

High-Throughput Screening and Combinatorial Chemistry Approaches for Modified Peptide Libraries

To fully explore the potential of this compound, it is essential to move beyond the rational design of single sequences and investigate its utility in large, diverse peptide libraries. creative-peptides.com High-throughput screening (HTS) technologies are critical for identifying lead compounds from these libraries. creative-peptides.com

One-Bead-One-Compound (OBOC) Libraries: Future work will involve synthesizing large combinatorial OBOC libraries where this compound is incorporated at various positions. These libraries can be screened against therapeutic targets to identify novel binders. creative-peptides.comnih.gov

mRNA Display and other Encoded Libraries: Integrating modified fatty amino acids into genetically encoded or DNA-encoded library technologies presents a significant challenge but also a great opportunity. nih.govacs.org Developing cell-free translation systems or chemical synthesis methods capable of incorporating such bulky, non-canonical building blocks would enable the screening of libraries orders of magnitude larger than traditional synthetic ones. nih.gov

Affinity Selection-Mass Spectrometry (AS-MS): This technique allows for the rapid screening of complex peptide mixtures to identify compounds that bind to a target protein. acs.org Libraries containing Me2Aund can be screened using AS-MS to quickly find hits, which can then be sequenced and optimized.

The integration of advanced screening platforms with combinatorial libraries containing unique building blocks like this compound will accelerate the discovery of new peptide-based leads for a wide range of biological applications. jpt.com

Q & A

Q. What frameworks ensure reproducibility and FAIR compliance (Findable, Accessible, Interoperable, Reusable) for this compound research data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.